Methyl 2-chloro-5-isothiocyanatobenzoate
Overview
Description
Methyl 2-chloro-5-isothiocyanatobenzoate is an organic compound with the molecular formula C9H6ClNO2S It is a derivative of benzoic acid and contains both chloro and isothiocyanato functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-isothiocyanatobenzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of methyl 2-chloro-5-nitrobenzoate with thiophosgene in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-isothiocyanatobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents like primary amines or alcohols in the presence of a base such as triethylamine.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Addition Reactions: Formation of thiourea derivatives.
Oxidation and Reduction: Formation of sulfonyl or amine derivatives.
Scientific Research Applications
Methyl 2-chloro-5-isothiocyanatobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanato group.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-isothiocyanatobenzoate involves its reactive functional groups. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-nitrobenzoate: A precursor in the synthesis of methyl 2-chloro-5-isothiocyanatobenzoate.
Methyl 2-chloro-5-aminobenzoate: Another derivative of benzoic acid with different functional groups.
Methyl 2-chloro-5-sulfamoylbenzoate: Contains a sulfamoyl group instead of an isothiocyanato group.
Uniqueness
This compound is unique due to its combination of chloro and isothiocyanato functional groups, which confer distinct reactivity and potential applications in various fields of research. Its ability to form covalent bonds with nucleophiles makes it particularly valuable in biochemical and medicinal chemistry studies.
Properties
IUPAC Name |
methyl 2-chloro-5-isothiocyanatobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-6(11-5-14)2-3-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGNVHDAJWZBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N=C=S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604145 | |
Record name | Methyl 2-chloro-5-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91151-68-7 | |
Record name | Methyl 2-chloro-5-isothiocyanatobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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